UF010

HDAC inhibitor isoform selectivity epigenetics

Researchers face isoform promiscuity and off-target effects with pan-HDAC inhibitors. UF010 (CAS 537672-41-6) is a benzoylhydrazide-based class I HDAC inhibitor that overcomes these limitations: • >6-fold selectivity for HDAC1/2/3/8 over non-class I isoforms (HDAC3 IC₅₀ 0.06 µM) • Fast-on/slow-off binding kinetics with 15.8 h half-life in serum • Induces G1/S arrest without α-tubulin hyperacetylation • Enhances p53 acetylation in combination with genotoxic agents

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B1683365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUF010
SynonymsUF-010, UF 010, UF010
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCCCNNC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15)
InChIKeyBVQCFCYPFJOOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UF010: A Class I-Selective HDAC Inhibitor with a Benzoylhydrazide Scaffold for Epigenetic and Oncology Research


UF010 (CAS 537672-41-6) is a small-molecule histone deacetylase (HDAC) inhibitor featuring a novel benzoylhydrazide scaffold [1]. It functions as a competitive, fast-on/slow-off inhibitor selective for the Zn²⁺-dependent class I HDAC isoforms (HDAC1, HDAC2, HDAC3, and HDAC8) [1]. UF010 induces global protein hyperacetylation, resulting in the activation of tumor suppressor pathways and the suppression of oncogenic signaling in cancer cell models [1]. This compound represents a distinct chemotype developed to overcome the isoform promiscuity and off-target effects associated with earlier generations of HDAC inhibitors [1].

Why UF010 Cannot Be Interchanged with Generic Pan- or Class I HDAC Inhibitors in Critical Experiments


UF010 cannot be substituted with other class I HDAC inhibitors like entinostat (MS-275) or romidepsin, nor with pan-HDAC inhibitors like vorinostat (SAHA) or trichostatin A (TSA), due to fundamental differences in chemotype, isoform selectivity profile, and downstream biological consequences. The benzoylhydrazide scaffold of UF010 imparts a distinct selectivity fingerprint: it potently inhibits HDAC3 (IC₅₀ 0.06 µM) while maintaining >6-fold selectivity over non-class I isoforms [1]. In contrast, pan-inhibitors like vorinostat and TSA broadly inhibit class I, II, and IV HDACs, leading to distinct patterns of α-tubulin hyperacetylation (via HDAC6 inhibition) that UF010 does not induce [1]. Even within the class I-selective category, UF010's fast-on/slow-off binding kinetics [1] differentiate it from entinostat, which exhibits a more limited isoform selectivity window and has been noted for poor pharmaceutical properties and toxicity [1]. Consequently, substituting UF010 with an alternative HDAC inhibitor will yield non-equivalent results in assays quantifying isoform-specific acetylation, cell cycle arrest (G1/S versus G2/M), or downstream gene expression signatures.

UF010 Quantitative Differentiation Guide: Comparative Data Against Pan- and Class I HDAC Inhibitors


HDAC3 Isoform Selectivity: UF010 Demonstrates >6-Fold Preference Over Non-Class I HDACs

UF010 exhibits a pronounced selectivity for class I HDACs, most potently inhibiting HDAC3 with an IC₅₀ of 0.06 µM [1]. This is in stark contrast to the pan-HDAC inhibitor trichostatin A (TSA), which potently inhibits HDAC6 (IC₅₀ 1.9 nM) and HDAC1 (IC₅₀ 3.25 nM) with minimal selectivity [2]. Furthermore, UF010's selectivity (>6-fold over non-class I HDACs ) differentiates it from vorinostat (SAHA), a pan-inhibitor that broadly inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at comparable low nanomolar concentrations (IC₅₀ <86 nM for all) .

HDAC inhibitor isoform selectivity epigenetics

Kinetic Binding Mechanism: Fast-On/Slow-Off Profile Differentiates UF010 from Clinical HDAC Inhibitors

UF010 functions as a competitive inhibitor with a distinct fast-on/slow-off binding mechanism to class I HDACs [1]. This kinetic profile contrasts with that of the clinically approved class I HDAC inhibitor romidepsin (FK228), which is a prodrug requiring intracellular reduction of a disulfide bond to an active zinc-binding thiol form . Additionally, entinostat (MS-275), another class I HDAC inhibitor, exhibits a different chemotype (benzamide) and has been noted in the literature for poor pharmaceutical properties and toxicity concerns that are not attributed to the UF010 benzoylhydrazide scaffold [1].

HDAC inhibitor binding kinetics drug discovery

Cellular Selectivity: UF010 Induces Histone Hyperacetylation Without α-Tubulin Acetylation, Contrasting with Pan-HDAC Inhibitors

In cellular assays, UF010 specifically increases acetylation of histone H3 and H4 lysine residues (H3K18ac, H4K5ac) but does not increase α-tubulin acetylation, a biomarker of HDAC6 inhibition [1]. This cellular selectivity profile is a direct consequence of its class I HDAC preference. In contrast, the pan-HDAC inhibitor vorinostat (SAHA) induces both histone and α-tubulin hyperacetylation due to its potent inhibition of HDAC6 . Similarly, trichostatin A (TSA) broadly hyperacetylates histones and non-histone proteins, including α-tubulin, reflecting its non-selective inhibition of class I and II HDACs [2].

HDAC inhibitor cellular selectivity biomarker

NCI-60 Panel Antiproliferative Activity: UF010 Exhibits a Mean GI₅₀ of 2.94 µM with a Distinct Sensitivity Profile

UF010 inhibited the proliferation of cancer cells in the NCI-60 panel with a mean GI₅₀ value of 2.94 µM, functioning by blocking the G1/S phase of the cell cycle [1]. This antiproliferative profile is distinct from that of romidepsin, which has been reported to induce G2/M arrest . Furthermore, entinostat (MS-275) has been shown to be less effective in p53-null cancer cells, whereas vorinostat maintains efficacy regardless of p53 status [2]. The p53-dependency of UF010's antiproliferative effects across the NCI-60 panel was not explicitly quantified in the primary reference but represents a key point of differentiation for further investigation.

HDAC inhibitor cancer cell panel antiproliferative

Stability in Culture: UF010 Demonstrates a 15.8-Hour Half-Life in Serum-Containing Medium

UF010 exhibits a half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum (FBS) [1]. This stability profile is critical for designing long-term proliferation or washout experiments. While comparative serum stability data for other HDAC inhibitors under identical conditions are not readily available from primary literature, the reported 15.8-hour half-life provides a quantitative baseline for assessing compound integrity in standard culture conditions. Researchers using hydroxamate-based HDAC inhibitors (e.g., vorinostat, trichostatin A) should note that these chemotypes may be subject to glucuronidation or hydrolysis in serum, potentially leading to shorter functional half-lives [2].

HDAC inhibitor compound stability cell culture

Synergistic Enhancement of Etoposide-Induced p53 Acetylation and Apoptosis

UF010 enhances the acetylation of p53 when combined with the DNA-damaging agent etoposide in HCT116 and A549 cells [1]. This functional interaction suggests a role in augmenting p53-dependent transcriptional responses. Similar combinatorial effects have been observed with entinostat, where it promotes etoposide-induced expression of the pro-apoptotic protein BBC3 and the cell cycle regulator CDKN1A [2][3]. However, direct comparative data quantifying the magnitude of synergy between UF010/etoposide and entinostat/etoposide are not available. The key differentiation lies in UF010's benzoylhydrazide chemotype, which may confer a distinct safety or efficacy profile in combination regimens compared to the benzamide chemotype of entinostat.

HDAC inhibitor combination therapy DNA damage response

Optimal Research and Industrial Application Scenarios for UF010 Based on Quantitative Differentiation


Selective Class I HDAC Inhibition in Cell-Based Epigenetic Assays

Utilize UF010 in Western blotting, ChIP-seq, or RNA-seq experiments to specifically probe class I HDAC function without confounding α-tubulin acetylation or HDAC6-mediated effects. The compound's >6-fold selectivity for HDAC1/2/3/8 over other isoforms and its demonstrated lack of α-tubulin acetylation in cellular assays [1] make it the preferred tool compound over pan-inhibitors like TSA or vorinostat for dissecting class I-specific epigenetic mechanisms.

Long-Term Cell Proliferation and Gene Expression Studies

Employ UF010 in multi-day cancer cell viability assays (e.g., NCI-60 panel screening) or time-course gene expression experiments. Its 15.8-hour half-life in serum-containing culture medium supports sustained target engagement with less frequent media changes compared to less stable hydroxamate-based inhibitors, ensuring consistent compound exposure throughout the experimental timeline.

Mechanistic Studies of G1/S Cell Cycle Arrest

Apply UF010 to investigate the molecular mechanisms governing G1/S transition in cancer cells. UF010 induces a specific G1/S arrest phenotype (increased G1 population, decreased S phase) in MDA-MB-231 breast cancer cells , distinguishing it from romidepsin, which induces G2/M arrest . This application is critical for researchers studying CDK inhibitors, pRb pathway regulation, or other G1/S checkpoint modulators.

Combination Therapy Research with DNA-Damaging Agents

Incorporate UF010 into preclinical combination studies with etoposide, cisplatin, or other genotoxic chemotherapeutics. UF010 enhances etoposide-induced p53 acetylation [1], providing a functional rationale for combination regimens aimed at sensitizing p53 wild-type tumors to DNA damage. Its distinct benzoylhydrazide chemotype offers a novel chemical scaffold for exploring class I HDAC inhibition in combination therapy compared to the extensively studied benzamides (entinostat) or hydroxamates (vorinostat).

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